4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core, substituted with a phenyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Synthesis of the phthalazinone core: This involves the condensation of a phthalic anhydride with a hydrazine derivative, followed by cyclization to form the phthalazinone ring.
Coupling of the two moieties: The final step involves the coupling of the 1,2,4-oxadiazole ring with the phthalazinone core through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and have been studied for their biological activities.
Phthalazinone derivatives: Compounds with the phthalazinone core have been explored for their medicinal properties.
Uniqueness
The uniqueness of 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one lies in its combined structural features, which confer specific biological activities and potential applications that are not observed in other similar compounds. Its ability to inhibit multiple enzymes and its potential use in materials science highlight its versatility and importance in research.
Properties
IUPAC Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-9-5-6-12-17(15)21-24-22(29-26-21)20-18-13-7-8-14-19(18)23(28)27(25-20)16-10-3-2-4-11-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCVKMKILZOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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